molecular formula C10H6BrNO B2583796 6-Bromoisoquinoline-3-carbaldehyde CAS No. 1823542-77-3

6-Bromoisoquinoline-3-carbaldehyde

Cat. No. B2583796
CAS RN: 1823542-77-3
M. Wt: 236.068
InChI Key: OMJQJAOQBQTRHF-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 1823542-77-3 . It has a molecular weight of 236.07 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H6BrNO/c11-9-2-1-7-5-12-10 (6-13)4-8 (7)3-9/h1-6H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.06 . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Bromoisoquinoline-3-carbaldehyde is a versatile compound used in various synthetic applications to construct complex molecular structures. Recent studies have highlighted its importance in the synthesis of quinoline derivatives, which are crucial for developing novel compounds with potential biological and chemical applications. For instance, it has been used in Friedländer synthesis to produce bidentate and tridentate 6-bromoquinoline derivatives, showcasing its utility in creating complex heterocyclic systems. These derivatives are significant due to their optical properties, such as high emission quantum yields, making them valuable for further chemical and material science research (Hu, Zhang, & Thummel, 2003).

Biological and Corrosion Inhibition Studies

Additionally, derivatives of this compound have been explored for their corrosion inhibition properties, highlighting their practical applications in industrial settings. The electrochemical techniques have demonstrated that quinoline derivatives serve as excellent inhibitors against metal corrosion in acidic environments. Their adsorption on metal surfaces follows the Langmuir adsorption model, indicating their efficiency in protecting metals from dissolution. This dual functionality of providing both chemical interest in synthesis and practical industrial application underscores the compound's versatility (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, & Jodeh, 2017).

Antimicrobial Activity

Research on novel 4H-chromene derivatives bearing 2-aryloxyquinoline synthesized under microwave irradiation demonstrates the antimicrobial potential of compounds derived from this compound. These studies indicate that certain derivatives exhibit significant activity against a range of bacterial and fungal pathogens, comparing favorably to standard drugs. This implies potential applications in developing new antimicrobial agents, addressing the urgent need for new treatments due to rising antibiotic resistance (Sangani, Shah, Patel, & Patel, 2013).

Photolabile Protecting Groups

Moreover, brominated hydroxyquinolines, closely related to this compound, have been identified as effective photolabile protecting groups for carboxylic acids. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for use in vivo studies. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, facilitating controlled release and studies of biological processes (Fedoryak & Dore, 2002).

Safety and Hazards

6-Bromoisoquinoline-3-carbaldehyde can cause serious eye irritation and is harmful if swallowed . If it comes into contact with the eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

6-bromoisoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJQJAOQBQTRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823542-77-3
Record name 6-bromoisoquinoline-3-carbaldehyde
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